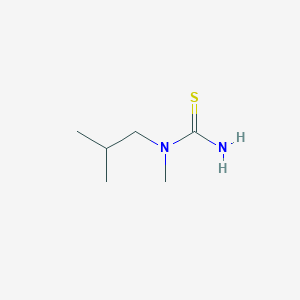

n-Methyl-n-(2-methylpropyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol is a triacylglycerol that contains palmitic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position. This compound is found in various natural sources such as Apiaceae seed oils, lard, tallow, palm oil, olein, and stearin . It is a significant molecule in lipid biochemistry due to its structural properties and biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The typical synthetic route involves the following steps:

Esterification of Glycerol: Glycerol is esterified with palmitic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form 1,2-dipalmitoylglycerol.

Addition of Oleic Acid: The 1,2-dipalmitoylglycerol is then reacted with oleic acid under similar conditions to yield 1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol.

Industrial Production Methods

Industrial production of 1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol typically involves enzymatic methods using lipases. These enzymes catalyze the esterification and transesterification reactions under milder conditions, which are more environmentally friendly and efficient. The use of immobilized lipases allows for continuous production processes and easier separation of the product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: The oleic acid moiety can undergo oxidation to form hydroperoxides and other oxidation products.

Hydrolysis: The ester bonds can be hydrolyzed by lipases or chemical hydrolysis to release free fatty acids and glycerol.

Transesterification: The ester bonds can be exchanged with other fatty acids in the presence of catalysts or enzymes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions, as well as enzymatic hydrolysis using lipases.

Transesterification: Catalysts such as sodium methoxide or lipases.

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, and ketones.

Hydrolysis: Free fatty acids (palmitic acid and oleic acid) and glycerol.

Transesterification: New triacylglycerols with different fatty acid compositions.

Scientific Research Applications

Chemical Synthesis

Thioureas, including n-Methyl-n-(2-methylpropyl)thiourea, serve as versatile intermediates in organic synthesis. They are utilized in the formation of various heterocycles and as building blocks for more complex molecules. Recent research highlights their role in synthesizing acyl thioureas, which have shown promise in drug development due to their biological activities .

Table 1: Key Synthetic Applications of Thioureas

| Application | Description |

|---|---|

| Heterocycle Synthesis | Used as precursors to synthesize new heterocyclic compounds. |

| Organocatalysis | Act as organocatalysts in various chemical reactions. |

| Coordination Chemistry | Form coordination complexes with metals, enhancing catalytic properties. |

Pharmaceutical Applications

The pharmacological potential of this compound is notable. Thioureas exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This compound has been investigated for its efficacy against various pathogens and cancer cell lines.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of thiourea displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, showing comparable effectiveness to standard antibiotics like ceftriaxone .

Table 2: Biological Activities of Thiourea Derivatives

Agricultural Applications

Thioureas have also been employed in agriculture, particularly as pesticides and herbicides. Their ability to inhibit specific enzymes makes them effective in controlling pest populations and enhancing crop yields.

Case Study: Pesticidal Properties

Research has indicated that certain thiourea derivatives possess insecticidal properties, making them viable alternatives to conventional pesticides. These compounds disrupt metabolic processes in pests, leading to effective pest management strategies .

Material Science

In material science, thioureas are used as flame retardants and stabilizers due to their thermal stability and ability to form strong intermolecular interactions. They are incorporated into polymers to enhance their performance under extreme conditions.

Table 3: Material Science Applications

| Application | Description |

|---|---|

| Flame Retardants | Improve fire resistance in materials |

| Thermal Stabilizers | Enhance stability of polymers at elevated temperatures |

Mechanism of Action

The mechanism of action of 1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol involves its interaction with lipid metabolic pathways. It serves as a substrate for lipases, which hydrolyze the ester bonds to release free fatty acids and glycerol. These products are then utilized in various metabolic processes, including energy production and biosynthesis of other lipids. The compound also plays a role in membrane structure and function due to its amphipathic nature .

Comparison with Similar Compounds

1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol can be compared with other triacylglycerols such as:

1,2-Dioleoyl-3-palmitoyl-rac-glycerol: Contains two oleic acid moieties and one palmitic acid moiety.

1,3-Dipalmitoyl-2-oleoylglycerol: Contains palmitic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position.

Glyceryl trilinoleate: Contains three linoleic acid moieties.

The uniqueness of 1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol lies in its specific fatty acid composition, which influences its physical and chemical properties, as well as its biological functions .

Properties

CAS No. |

190661-65-5 |

|---|---|

Molecular Formula |

C6H14N2S |

Molecular Weight |

146.26 g/mol |

IUPAC Name |

1-methyl-1-(2-methylpropyl)thiourea |

InChI |

InChI=1S/C6H14N2S/c1-5(2)4-8(3)6(7)9/h5H,4H2,1-3H3,(H2,7,9) |

InChI Key |

UHAYXPZCWOJRLV-UHFFFAOYSA-N |

SMILES |

CC(C)CN(C)C(=S)N |

Canonical SMILES |

CC(C)CN(C)C(=S)N |

Synonyms |

Thiourea, N-methyl-N-(2-methylpropyl)- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.